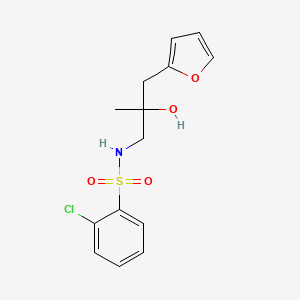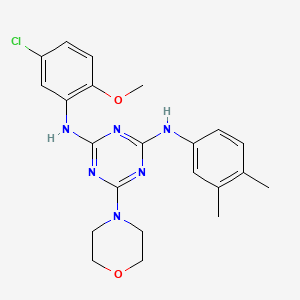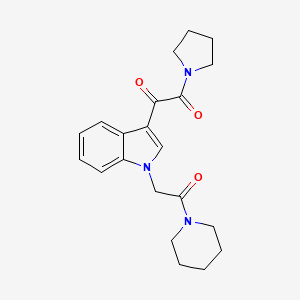![molecular formula C10H19NO B2566041 1-Azaspiro[4.6]undecan-3-ol CAS No. 2174002-39-0](/img/structure/B2566041.png)
1-Azaspiro[4.6]undecan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Azaspiro compounds has been a topic of scientific research. For instance, 1-Azaspiro[3.3]heptanes were synthesized, characterized, and validated biologically as bioisosteres of piperidine . The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . Reduction of the β-lactam ring with alane produced 1-azaspiro[3.3]heptanes .Molecular Structure Analysis
The molecular structure of 1-Azaspiro[4.6]undecan-3-ol is represented by the InChI code1S/C10H19NO/c12-9-5-8-11-10 (9)6-3-1-2-4-7-10/h9,11-12H,1-8H2 . The molecular weight of this compound is 169.27 . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 169.27 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
1-Azaspiro[4.6]undecan-3-ol and its derivatives have been a subject of interest due to their presence in various natural compounds and potential biological activities. Studies have explored various synthetic routes and chemical behaviors of these compounds. For instance, one study focused on the enantioselective syntheses of naturally occurring alkaloids, highlighting the compound's role in the synthesis of biologically active substances (Pandey et al., 2011). Another study detailed the structures of dendrobatid alkaloids, underscoring the importance of this compound in understanding complex natural products (Tokuyama et al., 1983).
Biological Activities and Pharmacological Properties
Several studies have investigated the biological activities and pharmacological properties of this compound derivatives. A research paper on synthetic approaches to spiroaminals highlighted the significance of these compounds in various biological applications (Sinibaldi & Canet, 2008). Furthermore, the anticonvulsant properties of related compounds were explored, demonstrating their potential in treating epilepsy (Kamiński et al., 2014).
Marine Natural Products and Drug Discovery
The compound's presence in marine natural products has been noted, with research emphasizing its unique structural backbone in marine-derived psammaplysins. These findings suggest potential applications in drug discovery and pharmaceutical research (Youssef & Shaala, 2022).
Chemokine-Mediated Diseases
Research on derivatives of this compound has also covered their potential as antagonists in treating chemokine-mediated diseases, particularly respiratory diseases (Norman, 2007).
Safety and Hazards
The safety information for 1-Azaspiro[4.6]undecan-3-ol indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
1-azaspiro[4.6]undecan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-9-7-10(11-8-9)5-3-1-2-4-6-10/h9,11-12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXLHTZGZQIMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(CN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2565968.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2565969.png)

![4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565971.png)


![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565976.png)
![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565977.png)


![5-(2-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2565980.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2565981.png)